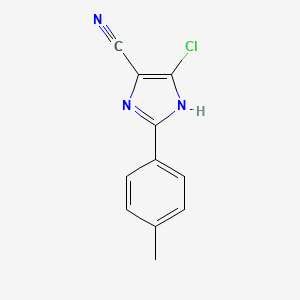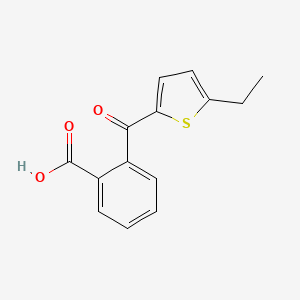![molecular formula C25H26N4O4 B2747973 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1190003-27-0](/img/structure/B2747973.png)
2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and pyrazole rings, followed by the introduction of the bromophenyl and thioacetamide groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-(3-fluorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole and pyrazole rings also contributes to its distinct properties compared to similar compounds.
特性
IUPAC Name |
2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(2)17-8-10-18(11-9-17)20-12-13-23(30)29(27-20)15-14-22-26-25(28-33-22)19-6-5-7-21(31-3)24(19)32-4/h5-13,16H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUZSCRQKEVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)




![6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747898.png)
![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2747903.png)

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2747911.png)

